molecular formula C12H17NO2 B13029948 (3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid

(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid

Cat. No.: B13029948
M. Wt: 207.27 g/mol
InChI Key: AMNDKHPMSNJEIA-NSHDSACASA-N
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Description

(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a phenyl group substituted with an isopropyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an acidic proton next to a carbonyl group . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: An essential amino acid with a similar phenyl group but without the isopropyl substitution.

    Leucine: Another essential amino acid with a branched-chain structure but lacking the aromatic ring.

Uniqueness

(3S)-3-Amino-3-[2-(propan-2-YL)phenyl]propanoic acid is unique due to its combination of an aromatic ring with an isopropyl group and a chiral center, which imparts distinct chemical and biological properties compared to other amino acids .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3S)-3-amino-3-(2-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO2/c1-8(2)9-5-3-4-6-10(9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1

InChI Key

AMNDKHPMSNJEIA-NSHDSACASA-N

Isomeric SMILES

CC(C)C1=CC=CC=C1[C@H](CC(=O)O)N

Canonical SMILES

CC(C)C1=CC=CC=C1C(CC(=O)O)N

Origin of Product

United States

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